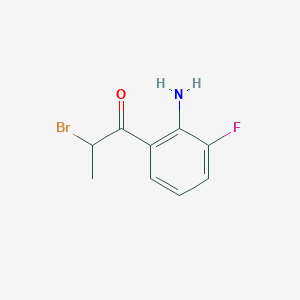
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a fluorine atom, and a bromine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-3-fluorophenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-hydroxypropan-1-one or 1-(2-Amino-3-fluorophenyl)-2-aminopropan-1-one.
Oxidation Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-oxopropanoic acid.
Reduction Reactions: Products include 1-(2-Amino-3-fluorophenyl)-2-propanol.
Scientific Research Applications
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The bromine atom can participate in electrophilic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-3-fluorophenyl)ethan-1-one: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
2-Amino-3-fluorobenzonitrile: Contains a nitrile group instead of the bromine and carbonyl groups, resulting in distinct chemical properties.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring and trifluoromethyl group, offering different biological activities.
Uniqueness
1-(2-Amino-3-fluorophenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(2-amino-3-fluorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(10)9(13)6-3-2-4-7(11)8(6)12/h2-5H,12H2,1H3 |
InChI Key |
FNPUBXMDPMYSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















